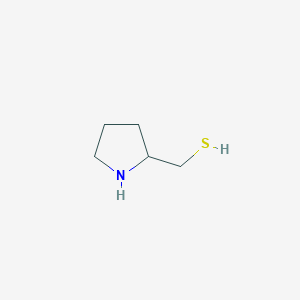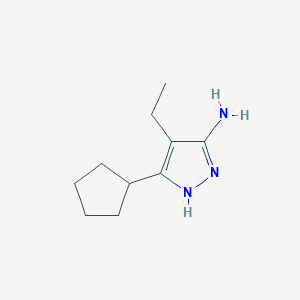
3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine is a chemical compound with the molecular formula C10H17N3. It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of pyrazoles, including 3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine, typically involves the cycloaddition of hydrazines with α,β-unsaturated carbonyl compounds. One common method is the condensation of substituted aromatic aldehydes with hydrazine, followed by cyclization . Another approach involves the reaction of 1,3-diketones with hydrazine .
Industrial Production Methods
Industrial production of pyrazoles often employs catalytic methods to enhance yield and selectivity. For example, ruthenium-catalyzed hydrogen transfer reactions of 1,3-diols with alkyl hydrazines can produce pyrazoles efficiently . Additionally, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is another method used in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: Pyrazoles can be oxidized to form pyrazolones.
Reduction: Reduction reactions can convert pyrazoles to pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and DMSO under oxygen.
Reduction: Hydrazine and catalytic hydrogenation are typical reducing agents.
Substitution: Aryl halides and copper powder are often used in N-arylation reactions.
Major Products Formed
Oxidation: Pyrazolones
Reduction: Pyrazolines
Substitution: N-arylpyrazoles
Aplicaciones Científicas De Investigación
3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Cyclopentyl-1H-pyrazol-5-amine
- 3,5-Dimethylpyrazole
- 4-Amino-1H-pyrazole
Uniqueness
3-Cyclopentyl-4-ethyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopentyl and ethyl groups can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H17N3 |
|---|---|
Peso molecular |
179.26 g/mol |
Nombre IUPAC |
5-cyclopentyl-4-ethyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3/c1-2-8-9(12-13-10(8)11)7-5-3-4-6-7/h7H,2-6H2,1H3,(H3,11,12,13) |
Clave InChI |
FDLFLFTYJROEBP-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NN=C1N)C2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


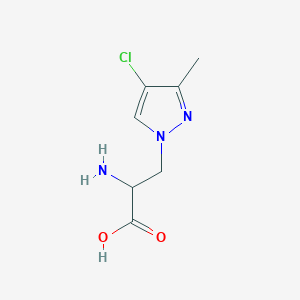
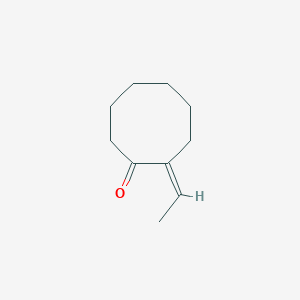

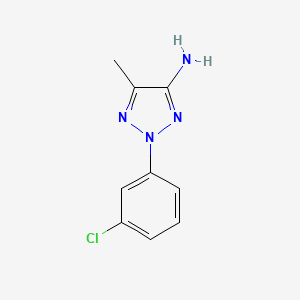
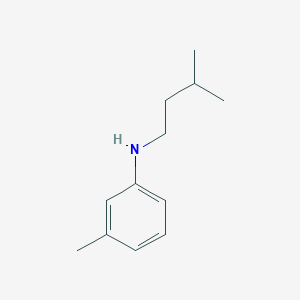
![5-Sulfanyl-4-(1,3-thiazol-2-yl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B13071003.png)
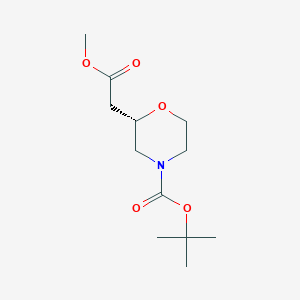
![5-Methylpyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13071027.png)
![(3R)-3-Amino-3-{bicyclo[2.2.1]heptan-2-yl}propanoic acid](/img/structure/B13071033.png)
![[3-(Propan-2-yl)phenyl]methanesulfonyl chloride](/img/structure/B13071042.png)

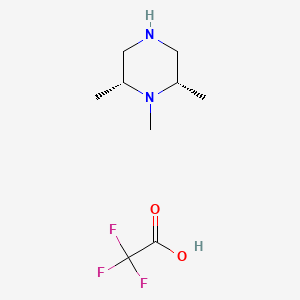
![Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B13071065.png)
